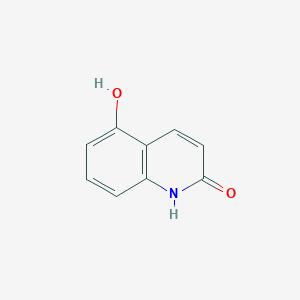

5-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXGLLQTNQBDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419213 | |

| Record name | 5-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31570-97-5 | |

| Record name | 31570-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-hydroxyquinolin-2(1H)-one synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-hydroxyquinolin-2(1H)-one

Introduction

This compound, also known as 5-hydroxycarbostyril, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure is a quinolone, a scaffold found in numerous biologically active molecules. This compound often serves as a key intermediate in the synthesis of more complex pharmaceutical agents. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on methodologies, experimental protocols, and quantitative data to support researchers and scientists in the field.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, ranging from classical named reactions to more modern, high-yield methods. The most practical and well-documented approach involves the construction of the quinolone ring from a cyclohexanedione derivative.

Pathway 1: Synthesis from 3-Amino-2-cyclohexenone

A highly effective and practical synthesis begins with 3-amino-2-cyclohexenone, which is readily prepared from 1,3-cyclohexanedione.[1] This multi-step pathway involves an initial condensation reaction followed by a dehydrogenation step to form the aromatic quinolone system.

The first step is the reaction of 3-amino-2-cyclohexenone with acrylic acid. Heating a mixture of these two reactants at 140°C results in a condensation and cyclization reaction, affording an intermediate tetrahydroquinoline-2,5-dione derivative in high yield.[1]

The subsequent and final step is the aromatization of this intermediate. This is accomplished through dehydrogenation by refluxing the intermediate in decalin with a palladium on charcoal (Pd-C) catalyst.[1] The duration of the reflux is critical; a shorter time (3 hours) primarily yields the 3,4-dihydro derivative, while a longer period (24 hours) drives the reaction to completion, yielding the desired this compound.[1]

Pathway 2: The Skraup Reaction (Theoretical)

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] For the synthesis of this compound, a hypothetical starting material would be 3-aminophenol. The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol. Subsequent cyclization and oxidation would form the quinoline ring. While the Skraup reaction is well-established for quinolines, its specific application to produce the 2-oxo functionality of this compound from 3-aminophenol is not well-documented and may present challenges with regioselectivity and achieving the desired oxidation state.

Pathway 3: The Friedländer Synthesis (Theoretical)

The Friedländer synthesis is another fundamental reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[3][4] To synthesize this compound via this route, one would theoretically start with a 2-amino-5-hydroxybenzaldehyde. This would be reacted with a molecule like ethyl acetoacetate or another carbonyl compound capable of forming the 2-quinolone structure under acid or base catalysis.[5][6] The primary challenge in this approach is the synthesis and stability of the required substituted 2-amino-5-hydroxybenzaldehyde precursor.

Quantitative Data Summary

The following table summarizes the quantitative data for the most practical synthesis pathway starting from 3-amino-2-cyclohexenone.

| Step | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 3-Amino-2-cyclohexenone, Acrylic Acid | Neat | 140 | 3 | 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione | 95 | [1] |

| 2 | 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione | 10% Pd-C, Decalin | Reflux | 24 | This compound | Predominant | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione[1]

-

Reactants: A mixture of 3-amino-2-cyclohexenone (33.3 g, 0.30 mol) and acrylic acid (26.0 g, 0.36 mol) is prepared.

-

Reaction: The mixture is heated directly at 140°C for 3 hours.

-

Work-up: Upon heating, the product precipitates from the reaction mixture.

-

Purification: The resulting precipitate can be recrystallized from methanol to afford the pure product.

-

Yield: 47.0 g (95%).

Protocol 2: Synthesis of this compound[1]

-

Reactants: A solution of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (1.65 g, 0.01 mol) is prepared in decalin (20 mL).

-

Catalyst: 10% Palladium on charcoal (Pd-C) (0.5 g) is added to the solution.

-

Reaction: The mixture is refluxed for 24 hours to ensure complete dehydrogenation and aromatization.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with methanol.

-

Isolation: Concentration of the methanolic extracts will cause the product, this compound, to precipitate. The product can then be isolated by crystallization.

Modern Synthetic Approaches: A Brief Overview

Conclusion

This guide outlines the key synthetic pathways to this compound. The most practical and highest-yielding reported method proceeds from 3-amino-2-cyclohexenone via a two-step condensation and dehydrogenation sequence. This route is well-characterized, with detailed protocols and high yields. While classical methods like the Skraup and Friedländer syntheses provide theoretical access to the quinoline core, their specific application for this target molecule is less defined. Modern palladium-catalyzed strategies represent a frontier for developing novel and efficient syntheses for this important pharmaceutical intermediate. The information provided herein serves as a comprehensive resource for chemists engaged in the synthesis and development of quinolone-based compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-hydroxyquinolin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyquinolin-2(1H)-one, a quinolone and monohydroxyquinoline derivative, serves as a crucial scaffold in medicinal chemistry.[1] This document provides a comprehensive overview of its chemical properties, structural features, and synthesis. Key physicochemical parameters, including its molecular weight, melting point, and predicted values for its boiling point and pKa, are summarized. The guide details its tautomeric nature, favoring the keto form, and presents available spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis is provided. The biological significance of the broader quinolinone class is discussed, offering insights into potential mechanisms of action for researchers in drug discovery and development.

Chemical Properties

This compound possesses a unique set of chemical and physical properties that are foundational to its role in organic synthesis and medicinal chemistry. A summary of these properties is presented below.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-1H-quinolin-2-one | [2] |

| Synonyms | 5-hydroxycarbostyril, 5-hydroxy-2-quinolone | [3] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point (Predicted) | 402.4 ± 45.0 °C | [3] |

| pKa (Predicted) | 8.65 ± 0.20 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| logP (Predicted) | 1.0 | [4] |

| Appearance | Off-White Solid | [3] |

Chemical Structure and Spectroscopic Analysis

The structural elucidation of this compound is critical for understanding its reactivity and interactions with biological targets.

Structural Formula

The chemical structure of this compound is characterized by a quinolone core with a hydroxyl group at the C5 position.

Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the keto (lactam) form, this compound, and the enol (lactim) form, quinoline-2,5-diol. Spectroscopic evidence and theoretical calculations overwhelmingly indicate that the equilibrium favors the more stable keto form. This preference is attributed to the thermodynamic stability of the cyclic amide group within the heterocyclic ring.

Spectroscopic Data

2.3.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.6 | s | N-H |

| ~9.9 | s | O-H |

| ~7.0-7.5 | m | Aromatic Protons |

| ~6.5 | d | H-3 |

| ~6.9 | d | H-4 |

2.3.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~163 | C=O (C-2) |

| ~150 | C-5 |

| ~140 | C-8a |

| ~130-110 | Aromatic Carbons |

| ~105 | C-4a |

| ~100 | C-3 |

2.3.3. FTIR Spectroscopy (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (amide) |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1280 | Medium | C-O stretching (phenol) |

2.3.4. UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | ~230, ~290 |

| Water | ~225, ~296 |

Experimental Protocols

Synthesis of this compound

A practical synthesis of this compound can be achieved through the dehydrogenation of its dihydro precursor, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. The precursor itself can be synthesized from 3-amino-2-cyclohexenone and acrylic acid.

Step 1: Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one

A detailed procedure for the synthesis of the dihydro precursor is available and involves the reaction of 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione with N-bromosuccinimide in cyclohexane, followed by reflux. The product is then extracted and purified.[1]

Step 2: Dehydrogenation to this compound

Materials:

-

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

-

10% Palladium on charcoal (Pd/C)

-

Decalin

Procedure:

-

A solution of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.01 mol) in decalin (20 mL) containing 10% Pd/C (0.5 g) is prepared.

-

The mixture is refluxed for 24 hours.

-

After cooling to room temperature, the reaction mixture is extracted with methanol.

-

The methanolic extracts are concentrated to precipitate the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

References

Spectroscopic Profile of 5-hydroxyquinolin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hydroxyquinolin-2(1H)-one, a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| Data not available in search results |

Experimental Protocols

The methods outlined below describe standard procedures for the acquisition of spectroscopic data for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, the solvent signal can also be used as a reference (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This "soft" ionization technique is well-suited for determining the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. For fragmentation pattern analysis, techniques such as electron impact (EI) ionization can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Disclaimer: The specific spectroscopic data for this compound was not available in the publicly accessible search results. The tables are placeholders to be populated with experimental data. The experimental protocols provided are general methods and may require optimization for this specific compound.

A Technical Guide to the Biological Activity of 5-Hydroxyquinolin-2(1H)-one

Abstract: The quinolin-2(1H)-one scaffold is a foundational structure in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological effects.[1] This technical guide focuses on the 5-hydroxy substituted variant, 5-hydroxyquinolin-2(1H)-one, and its derivatives. It provides a comprehensive overview of their known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.

Physicochemical Properties

This compound, also known as 5-hydroxycarbostyril, is a quinolone derivative characterized by a hydroxyl group at the C5 position.[2][3] This substitution significantly influences its chemical properties and biological interactions.

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-1H-quinolin-2-one | [2] |

| CAS Number | 31570-97-5 | [2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Key Biological Activities

The this compound core and its derivatives have been investigated for a range of biological activities, with the most prominent being β2-adrenoceptor agonism. Other activities, including antibacterial and anti-inflammatory effects, have also been reported, primarily for related derivatives.

β2-Adrenergic Receptor Agonism

Derivatives of this compound are notable for their potent and selective β2-adrenoceptor (β2-AR) agonist activity.[5] β2-AR agonists are crucial in medicine as bronchodilators for treating chronic respiratory diseases like asthma and COPD.[5] The agonistic binding to β2-adrenoceptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation.[5]

Quantitative Data: β2-Adrenoceptor Agonist Potency

Studies on a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives have identified compounds with exceptionally high potency and selectivity.[5]

| Compound | EC₅₀ (Human β2-AR) | Key Structural Features | Reference |

| 9g | 36 pM | 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety with a specific tail group. | [5] |

| (R)-18c | 21 pM | An (R)-enantiomer of a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative, showing high potency. | [5] |

Signaling Pathway: β2-Adrenoceptor-Mediated Bronchodilation

The binding of a this compound-based agonist to the β2-AR activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that cause smooth muscle relaxation and bronchodilation.

References

An In-depth Technical Guide to 5-hydroxyquinolin-2(1H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxyquinolin-2(1H)-one derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential. This document covers their synthesis, diverse biological activities, and the underlying mechanisms of action, with a focus on their role as β2-adrenoceptor agonists. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. These compounds have garnered considerable attention for their wide range of pharmacological effects, including potent β2-adrenoceptor agonism, as well as anticancer and antimicrobial activities. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their biological profiles to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the key aspects of these derivatives, providing a valuable resource for professionals in the field.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the quinolinone ring system followed by functionalization.

One illustrative synthetic approach is the preparation of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This involves the reaction of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione with N-bromosuccinimide in cyclohexane, followed by reflux. The reaction proceeds to yield the desired product after aqueous workup and extraction with ethyl acetate.[1]

A general synthetic workflow for creating derivatives often involves multi-step sequences starting from commercially available precursors. For instance, the synthesis of potent β2-adrenoceptor agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety involves several key transformations, including the introduction of the hydroxyethylamino side chain.

Below is a generalized experimental workflow for the synthesis of these derivatives.

Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

β2-Adrenoceptor Agonism

A significant area of research has focused on the development of this compound derivatives as potent and selective β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). These compounds induce bronchodilation by relaxing the airway smooth muscle.

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in smooth muscle relaxation.

References

The Discovery and History of 5-Hydroxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinolin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its versatile scaffold and diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific milestones related to this compound. It includes a detailed account of its synthesis, physicochemical properties, and its role in significant signaling pathways. Experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives represent an important class of nitrogen-containing heterocyclic compounds. The introduction of a hydroxyl group at the 5-position of the quinolinone core significantly influences the molecule's electronic properties and biological activity. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including agonists for β2-adrenoceptors. This guide explores the journey of this compound from its initial synthesis to its current applications in drug discovery and development.

Discovery and Historical Synthesis

While the precise historical account of the very first synthesis of this compound is not definitively documented in readily available literature, its synthesis falls under the broader history of quinoline and quinolinone chemistry that dates back to the 19th century. Early methods for quinoline synthesis, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), laid the groundwork for the preparation of a wide array of quinoline derivatives.

The Camps cyclization, reported by Rudolf Camps in 1899, provided a direct route to hydroxyquinolines. This reaction involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones and can yield different hydroxyquinoline isomers depending on the reaction conditions. It is plausible that early explorations into these classical reactions could have led to the synthesis of this compound.

A notable and high-yielding modern synthesis was reported by Fernandez, Cuesta, and Avendano in 1994. Their method involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The key properties are summarized in the table below.[1][2][3]

| Property | Value | Source |

| CAS Number | 31570-97-5 | PubChem[1] |

| Molecular Formula | C₉H₇NO₂ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| Melting Point | >300 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 402.4 ± 45.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.65 ± 0.20 | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |

| Appearance | Off-White Solid | ChemicalBook[2] |

Key Experimental Protocols

Synthesis of this compound via Dehydrogenation

This protocol is based on the method described by Fernandez, et al. (1994), which provides a high yield of the target compound.

Materials:

-

1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

-

Palladium on activated charcoal (10%)

-

Decalin

-

Argon (or other inert gas)

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Procedure:

-

A mixture of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione and 10% palladium on activated charcoal in decalin is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon) for 144 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent (decalin) is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system to afford this compound.

Expected Yield: 100%

Workflow Diagram:

Involvement in Signaling Pathways

Derivatives of this compound have been extensively studied as potent β2-adrenoceptor agonists. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).

The β2-Adrenergic Receptor - cAMP Signaling Pathway

-

Ligand Binding: A β2-adrenoceptor agonist, such as a derivative of this compound, binds to the extracellular domain of the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Downstream Effects: The activated PKA catalytic subunits then phosphorylate various downstream target proteins, leading to a cellular response. In the context of bronchodilation, this includes the relaxation of airway smooth muscle.

Signaling Pathway Diagram:

Quantitative Biological Data

While specific quantitative data for the parent this compound as a β2-adrenoceptor agonist is not extensively published, studies on its derivatives have demonstrated high potency. For example, certain derivatives exhibit EC₅₀ values in the picomolar range for β2-adrenoceptor agonistic effects. This highlights the importance of the this compound scaffold in designing highly potent and selective ligands. Further research is warranted to fully characterize the pharmacological profile of the parent compound.

Conclusion

This compound is a molecule of significant interest with a rich chemical history rooted in the classical synthesis of quinolines. Its versatile structure has made it a valuable building block in the development of potent β2-adrenoceptor agonists. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological significance, offering a valuable resource for researchers and professionals in the field of drug discovery. The continued exploration of this scaffold holds promise for the development of new therapeutic agents.

References

A Technical Guide to 5-hydroxyquinolin-2(1H)-one: Synthesis, and Context within Naturally Occurring Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the quinolin-2(1H)-one core is a prevalent scaffold in a variety of natural products, extensive literature reviews indicate that this compound itself is not a known naturally occurring compound. This technical guide clarifies its synthetic origin and provides a detailed overview of a key synthetic route, complete with an experimental protocol. The guide also offers context by briefly discussing the broader class of naturally occurring quinolinone alkaloids, presenting quantitative data for the featured synthesis, and visualizing the synthetic pathway. This document serves as a vital resource for researchers requiring access to and information about this compound for their research and development endeavors.

Introduction: The Quinolin-2(1H)-one Scaffold in Nature

The quinolin-2(1H)-one moiety is a fundamental structural motif found in a diverse array of natural products, particularly in alkaloids isolated from plants, fungi, and bacteria. These naturally occurring compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inherent bioactivity of this scaffold has made it a privileged structure in medicinal chemistry and a focal point for the development of novel therapeutic agents.

While numerous hydroxylated quinolin-2(1H)-one derivatives have been isolated from natural sources, it is crucial to note that, based on current scientific literature, this compound has not been identified as a natural product. It is primarily accessible through chemical synthesis. This guide, therefore, focuses on its synthetic preparation to provide researchers with the necessary knowledge for its acquisition and use.

Chemical Synthesis of this compound

The primary method for obtaining this compound is through laboratory synthesis. Several synthetic strategies can be employed to construct the quinolinone core, with one of the most effective and high-yielding methods for this specific compound being the dehydrogenation of a saturated precursor.

Featured Synthetic Route: Dehydrogenation of 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

A highly efficient method for the synthesis of this compound involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione. This process effectively aromatizes the carbocyclic ring to yield the desired phenolic quinolinone.

The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic Workflow for this compound.

This reaction utilizes a palladium on activated charcoal (Pd/C) catalyst in a high-boiling solvent such as decalin, with prolonged heating to drive the aromatization to completion.

Data Presentation: Synthesis of this compound

The following table summarizes the quantitative data and conditions for the dehydrogenation synthesis of this compound.[1]

| Parameter | Value/Description |

| Starting Material | 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione |

| Catalyst | Palladium on activated charcoal (Pd/C) |

| Solvent | Decalin |

| Temperature | Heating (reflux) |

| Reaction Time | 144 hours |

| Yield | 100% |

| Reference | Fernandez, M.; Cuesta, E. de la; Avendano, C. Heterocycles1994 , 38 (12), 2615-2620. |

Experimental Protocol: Dehydrogenation Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the literature.[1]

Materials:

-

1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

-

10% Palladium on activated charcoal (Pd/C)

-

Decalin (decahydronaphthalene)

-

Argon or Nitrogen gas supply

-

Heating mantle with a temperature controller

-

Round-bottom flask equipped with a reflux condenser

-

Standard laboratory glassware for workup and purification

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione in decalin is prepared.

-

Catalyst Addition: 10% Palladium on activated charcoal (typically 10-20% by weight relative to the starting material) is carefully added to the solution.

-

Inert Atmosphere: The flask is flushed with an inert gas (argon or nitrogen) to remove oxygen.

-

Heating: The reaction mixture is heated to reflux under the inert atmosphere with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored over 144 hours. This can be done using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if suitable standards are available.

-

Workup - Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. The palladium catalyst is removed by filtration through a pad of Celite. The filter cake is washed with a suitable solvent (e.g., ethyl acetate or dichloromethane) to recover any adsorbed product.

-

Workup - Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the high-boiling decalin solvent.

-

Purification: The crude product, this compound, is then purified. Depending on the purity of the crude material, this may involve recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity.

Signaling Pathways and Logical Relationships

While this compound is a synthetic compound, its structural similarity to naturally occurring quinolinones suggests its potential to interact with various biological pathways. The logical workflow for its synthesis is a linear progression from a saturated precursor to the final aromatic product, as illustrated below.

Caption: Logical workflow of the synthesis of this compound.

Conclusion

This compound is a valuable synthetic building block for the development of novel compounds with potential therapeutic applications. Although it is not found in nature, its synthesis is straightforward and high-yielding, making it readily accessible to the scientific community. This guide provides the essential information for its preparation, enabling further research into its chemical and biological properties. Understanding the synthetic origins of such compounds is critical for the advancement of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Brexpiprazole Impurity: 5-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Brexpiprazole impurity, 5-hydroxyquinolin-2(1H)-one. Brexpiprazole, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities that require careful monitoring and control. Among these, this compound has been identified as a potential process-related impurity and degradation product. This document details the physicochemical properties, synthesis, and analytical methodologies for the identification and quantification of this impurity. Furthermore, it explores the conditions under which it is formed and reviews the available toxicological data to provide a complete profile for risk assessment in the pharmaceutical industry.

Introduction

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] The manufacturing process and storage of Brexpiprazole can lead to the formation of impurities, which may affect the safety and efficacy of the final drug product. Regulatory bodies necessitate the identification, quantification, and toxicological evaluation of impurities above certain thresholds. This compound is a known potential impurity of Brexpiprazole.[2] Understanding its profile is crucial for ensuring the quality and safety of Brexpiprazole-containing pharmaceuticals.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its analysis and control.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 5-Hydroxycarbostyril, 5-Hydroxy-2-quinolone | [3] |

| CAS Number | 31570-97-5 | [4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | >300°C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa | 8.65 ± 0.20 (Predicted) |

Synthesis of this compound

The synthesis of this compound is essential for obtaining a reference standard for analytical purposes. A documented method involves the dehydrogenation of a hexahydroquinoline derivative.

Experimental Protocol: Synthesis from 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

A reported synthesis of this compound involves the use of palladium on activated charcoal in decalin with heating for 144 hours, resulting in a 100% yield.[4]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for 5-hydroxyquinolin-2(1H)-one In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-hydroxyquinolin-2(1H)-one is a quinolone derivative, a structural motif found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Quinolinone derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists, and antimicrobial and antitumor agents.[2][3][4][5][6][7] These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound. The protocols cover cytotoxicity assessment, enzyme inhibition, and cellular functional assays, providing a framework for the initial screening and characterization of this compound.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HCT116 (Colon) | MTT Assay | 48 | 15.2 ± 1.8 |

| MCF-7 (Breast) | MTT Assay | 48 | 25.6 ± 3.1 |

| A549 (Lung) | MTT Assay | 48 | 32.1 ± 2.5 |

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Assay Type | Substrate | IC50 (µM) |

| Acetylcholinesterase (AChE) | Ellman's Method | Acetylthiocholine | 8.5 ± 0.9 |

| BACE1 | FRET-based Assay | Specific peptide | 12.3 ± 1.5 |

| GSK3β | Kinase Activity Assay | GSK3β substrate peptide | 5.7 ± 0.6 |

Table 3: β2-Adrenoceptor Agonist Activity of this compound Derivatives

| Compound | Cell Line | Assay Type | EC50 (pM) |

| Derivative 9g | HEK293 | cAMP Assay | 36 |

| Derivative (R)-18c | HEK293 | cAMP Assay | 21 |

Note: Data in tables are representative examples based on activities of similar quinolinone derivatives and are for illustrative purposes.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[8]

-

Include untreated and vehicle (DMSO) controls.

-

Remove the medium from the cells and add 100 µL of the compound dilutions.

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Acetylcholinesterase (AChE) Inhibition Assay

This protocol assesses the ability of this compound to inhibit AChE activity, which is relevant for neurodegenerative disease research.[2]

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the buffer, with a final DMSO concentration below 1%.

-

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of the compound dilution, 50 µL of DTNB solution, and 25 µL of AChE solution.

-

Include a positive control (known AChE inhibitor) and a negative control (buffer).

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition relative to the negative control.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular cAMP Assay for β2-Adrenoceptor Agonism

This assay determines if this compound acts as an agonist on β2-adrenoceptors by measuring intracellular cyclic AMP (cAMP) levels.[3]

Materials:

-

HEK293 cells stably expressing the human β2-adrenoceptor

-

Cell culture reagents as listed in Protocol 1

-

This compound

-

Isoproterenol (positive control agonist)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

-

cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

-

384-well microplates

Procedure:

-

Cell Preparation:

-

Seed the HEK293-β2AR cells into a 384-well plate at an appropriate density and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and isoproterenol in the assay buffer.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log of the compound concentration.

-

Determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for in vitro screening of this compound.

Caption: β2-Adrenoceptor agonist signaling cascade.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays Using 5-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. While research has extensively explored the pharmacological activities of its derivatives, particularly as β2-adrenoceptor agonists, the direct application of the parent compound in cell-based assays for oncology research is an emerging area of interest.[1][2] Structurally related quinolinone compounds have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[3][4] This document provides detailed protocols for hypothetical cell-based assays to evaluate the cytotoxic and apoptotic potential of this compound, based on established methodologies for similar chemical scaffolds.

Hypothetical Mechanism of Action

Based on the known biological activities of structurally related compounds, it is hypothesized that this compound may exert anti-cancer effects by inducing cell cycle arrest and apoptosis. A plausible mechanism involves the activation of the p53 tumor suppressor pathway, a central regulator of cell fate in response to cellular stress. Activation of p53 can lead to the transcription of pro-apoptotic genes, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio can increase mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Hydroxyquinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for the evaluation of 5-hydroxyquinolin-2(1H)-one derivatives as potent and selective β2-adrenoceptor agonists. The β2-adrenoceptor is a well-established therapeutic target for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), and its stimulation leads to bronchodilation.[1] The compounds discussed herein are derivatives of the 8-hydroxyquinolin-2(1H)-one scaffold, which have demonstrated high potency and selectivity for the β2-adrenoceptor in preclinical studies.[2][3][4]

The following sections summarize the pharmacological data of key compounds, provide detailed protocols for essential in vitro assays, and visualize the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro potency and selectivity of representative this compound derivatives from cited studies.

Table 1: In Vitro Potency and Selectivity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

| Compound | β2 EC50 (pM) | β1 EC50 (nM) | Selectivity (β1/β2) | Reference |

| 9g | 36 | 138 | 3833 | [2][3] |

| (R)-18c | 21 | 145 | 6905 | [2][3] |

EC50 values were determined using a cAMP accumulation assay in HEK293 cells overexpressing the respective human β-adrenoceptor subtype.

Table 2: In Vitro Potency of 8-hydroxyquinolin-2(1H)-one Analogues

| Compound | β2 EC50 (pM) | Reference |

| B05 | < 20 | [4] |

| C08 | < 20 | [4] |

EC50 values were determined using a cellular cAMP assay.

Signaling Pathway

Activation of the β2-adrenoceptor by an agonist, such as a this compound derivative, initiates a well-characterized intracellular signaling cascade. This pathway is pivotal for the therapeutic effects observed, primarily smooth muscle relaxation.

Caption: β2-Adrenoceptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound derivatives as β2-adrenoceptor agonists.

cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.

Objective: To determine the potency (EC50) of test compounds at the human β1- and β2-adrenoceptors.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing either human β1- or β2-adrenoceptors.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

3-isobutyl-1-methylxanthine (IBMX).

-

Test compounds (e.g., 9g, (R)-18c) and reference agonist (e.g., Isoprenaline).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture the HEK293 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Harvest the cells and seed them into 384-well plates at a density of 2,000 cells/well. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

-

Assay: a. Remove the culture medium from the wells. b. Add 5 µL of assay buffer containing 1 mM IBMX to each well. c. Add 5 µL of the diluted compounds to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: a. Add the cAMP detection reagents according to the manufacturer's instructions. b. Incubate as recommended by the kit protocol.

-

Data Acquisition: Read the plate using a suitable plate reader.

-

Data Analysis: a. Normalize the data to the response of a maximal concentration of the reference agonist. b. Plot the concentration-response curves using non-linear regression analysis to determine the EC50 values. c. Calculate the selectivity by dividing the EC50 for the β1-adrenoceptor by the EC50 for the β2-adrenoceptor.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of the compounds on airway smooth muscle relaxation, providing a measure of their potential as bronchodilators.[2][3]

Objective: To evaluate the potency, onset, and duration of action of test compounds on airway smooth muscle.

Materials:

-

Male Hartley guinea pigs (250-350 g).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose).

-

Carbachol.

-

Test compounds and reference agonists (e.g., Isoprenaline, Salmeterol).

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: a. Euthanize a guinea pig and excise the trachea. b. Cut the trachea into rings, 2-3 mm in width. c. Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: a. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Contraction: a. Contract the tracheal rings with a submaximal concentration of carbachol (e.g., 0.3 µM).

-

Compound Addition and Data Recording: a. Once the carbachol-induced contraction has stabilized, add the test or reference compounds cumulatively to generate concentration-response curves. b. Record the changes in isometric tension.

-

Data Analysis: a. Express the relaxation as a percentage of the maximal relaxation induced by a reference agonist. b. Plot concentration-response curves and determine the EC50 values. c. For onset and duration studies, add a single concentration of the test compound and monitor the time to maximal relaxation and the time for the relaxation to return to baseline.

Experimental Workflow

The general workflow for identifying and characterizing novel β2-adrenoceptor agonists involves a series of steps from initial design to in vitro and ex vivo testing.

References

- 1. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with 5-Hydroxyquinolin-2(1H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown promise in modulating key biological targets, making this scaffold an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of such derivatives against specific targets, enabling the identification of novel hit compounds.

These application notes provide detailed protocols for HTS assays targeting three distinct biological targets that can be modulated by this compound derivatives: the β2-Adrenergic Receptor (β2AR), Phenylalanine Hydroxylase (PAH), and 12-Lipoxygenase (12-LOX). The protocols are designed to be adaptable for various laboratory automation platforms and include guidance on data analysis and quality control.

Key Biological Targets

-

β2-Adrenoceptor (β2AR): A G-protein coupled receptor (GPCR) primarily located on the smooth muscle of airways. Agonists of β2AR cause bronchodilation and are fundamental in the treatment of asthma and COPD.[1] Derivatives of this compound have been identified as potent β2-adrenoceptor agonists.

-

Phenylalanine Hydroxylase (PAH): A hepatic enzyme that catalyzes the conversion of phenylalanine to tyrosine.[2] Its deficiency leads to phenylketonuria (PKU). Modulators of PAH activity could serve as therapeutics for this metabolic disorder.[3]

-

12-Lipoxygenase (12-LOX): An enzyme involved in the synthesis of inflammatory mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE).[4] Inhibitors of 12-LOX are being investigated for their potential in treating inflammatory diseases and some cancers.

High-Throughput Screening Workflow

A typical HTS workflow involves several stages, from initial screening of a large compound library to the confirmation and characterization of "hit" compounds.

Data Presentation

The following tables summarize representative quantitative data from hypothetical HTS campaigns targeting β2AR, 12-LOX, and PAH with a library of this compound derivatives.

Table 1: HTS Assay Quality Control Parameters

| Target | Assay Type | Positive Control | Negative Control | Z' Factor | Interpretation |

| β2-Adrenoceptor | Cell-based cAMP | Isoproterenol (10 µM) | DMSO (0.1%) | 0.78 | Excellent assay quality[3][5] |

| 12-Lipoxygenase | Biochemical | Baicalein (10 µM) | DMSO (0.1%) | 0.85 | Excellent assay quality[3][5] |

| Phenylalanine Hydroxylase | Biochemical | L-Phenylalanine (1 mM) | DMSO (0.1%) | 0.69 | Good assay quality[3][5] |

Table 2: Summary of Primary HTS Campaign Results

| Target | Compounds Screened | Hit Threshold | Hit Rate |

| β2-Adrenoceptor | 10,000 | >50% Activation | 0.8% |

| 12-Lipoxygenase | 10,000 | >50% Inhibition | 1.2% |

| Phenylalanine Hydroxylase | 10,000 | >30% Activity Modulation | 0.5% |

Table 3: Dose-Response Data for Selected Hit Compounds

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) |

| HQ-A012 | β2-Adrenoceptor | cAMP Assay | 2.5 (EC50) |

| HQ-B345 | β2-Adrenoceptor | cAMP Assay | 0.8 (EC50) |

| HQ-C789 | 12-Lipoxygenase | Inhibitor Assay | 5.2 (IC50) |

| HQ-D012 | 12-Lipoxygenase | Inhibitor Assay | 1.5 (IC50) |

| HQ-E456 | Phenylalanine Hydroxylase | Activity Assay | 12.3 (EC50) |

Signaling Pathways

Visual representations of the signaling pathways relevant to the targeted assays are provided below.

Experimental Protocols

Protocol 1: β2-Adrenoceptor Agonist HTS Assay (cAMP Accumulation)

This protocol describes a cell-based assay to identify agonists of the β2-adrenergic receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

1. Materials and Reagents:

-

HEK293 cells stably expressing human β2AR.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Test Compounds: 10 mM stock of this compound derivatives in DMSO.

-

Positive Control: Isoproterenol.

-

Negative Control: DMSO.

-

cAMP Detection Kit (e.g., HTRF-based or luminescence-based).

-

384-well white, solid-bottom assay plates.

2. Assay Procedure:

-

Cell Plating: Seed HEK293-β2AR cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 3x concentrated working solution of the test compounds (e.g., 30 µM for a 10 µM final concentration) in Stimulation Buffer. Also prepare 3x solutions of isoproterenol (positive control) and DMSO (negative control).

-

Compound Addition: Using a liquid handler, add 10 µL of the 3x compound/control solutions to the respective wells of the cell plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP and anti-cAMP cryptate).

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF reader with excitation at 320 nm and emission at 620 nm and 665 nm).

3. Data Analysis:

-

Calculate the ratio of the two emission signals for HTRF assays.

-

Normalize the data to the positive (100% activation) and negative (0% activation) controls.

-

Calculate the Z' factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.[3][5]

-

Identify hits based on a predefined activity threshold (e.g., >50% activation).

-

For hit compounds, perform dose-response experiments to determine EC50 values.

Protocol 2: 12-Lipoxygenase Inhibitor HTS Assay (Biochemical)

This protocol outlines a biochemical assay to screen for inhibitors of 12-Lipoxygenase activity. The assay measures the formation of the hydroperoxy product.[6]

1. Materials and Reagents:

-

Recombinant human 12-Lipoxygenase.

-

Assay Buffer: 25 mM HEPES, pH 8.0, 0.1% Triton X-100.

-

Substrate: Arachidonic Acid (AA).

-

Test Compounds: 10 mM stock of this compound derivatives in DMSO.

-

Positive Control: Baicalein.

-

Negative Control: DMSO.

-

Detection Reagent: Ferrous Orange Xylenol (FOX) reagent.

-

384-well clear-bottom assay plates.

2. Assay Procedure:

-

Compound Dispensing: Add 100 nL of test compounds, positive control, or negative control to the wells of a 384-well plate using an acoustic liquid handler.

-

Enzyme Addition: Add 10 µL of 12-LOX in Assay Buffer to each well. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of arachidonic acid substrate in Assay Buffer to each well to start the reaction.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Stop and Detect: Add 20 µL of FOX reagent to each well to stop the reaction and develop the color.

-

Data Acquisition: Read the absorbance at 560 nm on a plate reader.

3. Data Analysis:

-

Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

-

Calculate the Z' factor for each plate.

-

Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

-

For confirmed hits, determine IC50 values through dose-response curves.

Protocol 3: Phenylalanine Hydroxylase Modulator HTS Assay (Biochemical)

This protocol describes a biochemical assay to identify modulators of Phenylalanine Hydroxylase by measuring the production of tyrosine.

1. Materials and Reagents:

-

Recombinant human Phenylalanine Hydroxylase (PAH).

-

Assay Buffer: 100 mM HEPES, pH 7.0, containing 100 µM Fe(NH4)2(SO4)2 and 10 mM dithiothreitol.

-

Cofactor Solution: 120 µM Tetrahydrobiopterin (BH4) in Assay Buffer.

-

Substrate Solution: 2 mM L-Phenylalanine in Assay Buffer.

-

Test Compounds: 10 mM stock of this compound derivatives in DMSO.

-

Positive Control (for activators): High concentration of L-Phenylalanine or a known activator.

-

Negative Control: DMSO.

-

Detection Reagent: 10% Trichloroacetic acid (TCA), Nitric acid-sodium nitrite reagent, 1-nitroso-2-naphthol.

-

384-well assay plates.

2. Assay Procedure:

-

Compound Dispensing: Add 100 nL of test compounds or controls to the wells of a 384-well plate.

-

Enzyme and Cofactor Addition: Add 10 µL of a pre-mixed solution of PAH and BH4 in Assay Buffer. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of L-Phenylalanine substrate solution to each well.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Reaction Termination: Add 10 µL of 10% TCA to stop the reaction.

-

Tyrosine Detection: a. Add 50 µL of nitric acid-sodium nitrite reagent. b. Add 50 µL of 1-nitroso-2-naphthol. c. Incubate at 55°C for 30 minutes.

-

Data Acquisition: Read the absorbance at 450 nm.

3. Data Analysis:

-

Normalize the data to positive and negative controls.

-

Calculate the Z' factor to assess assay performance.

-

Identify compounds that either significantly increase (activators) or decrease (inhibitors) the signal.

-

Determine EC50 or IC50 values for hit compounds in subsequent dose-response experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Discovery of Platelet-Type 12-Human Lipoxygenase Selective Inhibitors by High-Throughput Screening of Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-hydroxyquinolin-2(1H)-one Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 5-hydroxyquinolin-2(1H)-one derivatives, a promising scaffold in modern drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including potent anticancer and β2-adrenoceptor agonist effects. This guide offers step-by-step synthetic procedures, protocols for key biological assays, and an overview of the signaling pathways involved, facilitating the exploration of this versatile chemical class for therapeutic applications.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several established methods. Below are protocols for two distinct and effective approaches: a classical multi-step synthesis and a modern microwave-assisted method.

Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, which can be further modified.[1]

Experimental Protocol:

-

To a 100 mL three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).

-

Stir the mixture in an ice bath for 10 minutes to dissolve the solid.

-

Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Add water (0.7 times the volume of the reactant) and stir the mixture.

-

Allow the layers to separate. Extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).[1]

-

Combine the organic layers and dry over anhydrous calcium sulfate.

-

Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Dry the residue to obtain an off-white solid of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. The expected yield is approximately 92.7%.[1]

Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

Microwave-assisted organic synthesis provides a rapid and efficient alternative to conventional heating methods for the synthesis of quinolinone derivatives.[2]

Experimental Protocol:

This method involves the condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride under microwave irradiation.[2]

-

In a 20 mL microwave reactor tube, combine the desired β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.[3]

-

Add bismuth(III) chloride (BiCl₃) (0.2 mmol) to the reaction mixture.[3]

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture for 5 to 13 minutes, monitoring the reaction progress by TLC.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add 5 mL of ethanol to the mixture and filter to recover the catalyst.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-hydroxy-2-quinolone analogue.

Biological Evaluation Protocols

The pharmacological effects of this compound derivatives are commonly assessed through various in vitro assays. Detailed protocols for evaluating anticancer activity and β2-adrenoceptor agonism are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5-6.5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow the reduction of MTT to formazan crystals by metabolically active cells.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[5]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

β2-Adrenoceptor Agonist Activity: HitHunter® cAMP Assay

The HitHunter® cAMP assay is a competitive immunoassay used to measure the intracellular accumulation of cyclic AMP (cAMP) in response to G-protein coupled receptor (GPCR) activation. This is a standard method for characterizing the potency and efficacy of β2-adrenoceptor agonists.[6][7]

Experimental Protocol:

-

Cell Preparation: Use a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1).[8] Thaw frozen cells and resuspend them in the appropriate stimulation buffer to the desired concentration (e.g., 10,000 cells/20 µL).[6]

-

Agonist Dilution: Prepare a serial dilution of the this compound derivatives in the assay buffer. The concentrations should be prepared at 3X the final desired screening concentration.[6]

-

Cell Stimulation: Dispense 20 µL of the cell suspension into each well of a 384-well assay plate. Add 10 µL of the diluted agonist to the wells. Incubate the plate at room temperature for the desired stimulation time (e.g., 60 minutes).

-

cAMP Detection: Add the cAMP detection reagents as per the manufacturer's instructions (typically includes an ED-cAMP conjugate and a specific antibody).

-

Signal Generation: In the presence of free cAMP produced by the cells, the ED-cAMP conjugate is free to complement with an enzyme acceptor (EA), forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[9]

-

Signal Reading: Read the chemiluminescence on a microplate reader. The signal generated is directly proportional to the amount of cAMP in the well.[9]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound and related quinolinone derivatives.

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| 16b | 4-oxoquinoline-3-carboxamide | ACP03 (Gastric) | 1.92 | [6] |

| 17b | 4-oxoquinoline-3-carboxamide | ACP03 (Gastric) | 5.18 | [6] |

| 10 | Nitrated N-(m-CF₃-benzyl)-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 23.41 | [10] |

| 20 | Nitrated N-(m-F-benzyl)-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 22.95 | [10] |

| 18 | Sulfono-hydrazide derivative of quinoxaline | MCF-7 (Breast) | 22.11 | [11] |

Table 2: β2-Adrenoceptor Agonist Activity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

| Compound ID | Stereochemistry | EC50 (pM) | β2/β1 Selectivity | Reference |

| 9g | Racemic | 36 | High | [12] |

| (R)-18c | R-enantiomer | 21 | High | [12] |

| B05 | Not Specified | < 20 | Selective | [12] |

| C08 | Not Specified | < 20 | Selective | [12] |